Trimidox hydrochloride
Description
Biological Significance of Ribonucleotide Reductase in Cellular Proliferation and Nucleic Acid Metabolism
Ribonucleotide reductase (RNR) is an essential enzyme found in all living organisms that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the fundamental building blocks of DNA. wikipedia.orgnumberanalytics.comrcsb.org This process is the only de novo pathway for the synthesis of deoxyribonucleotides, making RNR the rate-limiting step in DNA synthesis. numberanalytics.comglpbio.comnih.gov The enzyme's primary function is to remove the 2'-hydroxyl group from the ribose sugar of ribonucleoside diphosphates (or triphosphates, depending on the RNR class), thereby forming deoxyribonucleoside diphosphates. wikipedia.org These deoxyribonucleotides are then utilized in both the replication of the genome during cell division and in DNA repair mechanisms. wikipedia.orgnumberanalytics.comrcsb.org
Classification and Therapeutic Relevance of Ribonucleotide Reductase Inhibitors in Preclinical Oncology
Given the pivotal role of ribonucleotide reductase in DNA synthesis, its inhibition presents a compelling strategy for cancer chemotherapy. nih.govnih.gov RNR inhibitors are a class of compounds that interfere with the enzyme's function, thereby depleting the pool of deoxyribonucleotides necessary for DNA replication and repair in rapidly dividing cancer cells. tandfonline.comwikipedia.org This disruption of DNA synthesis can ultimately lead to the cessation of cell growth and the induction of apoptosis (programmed cell death). netascientific.com
RNR inhibitors can be broadly classified based on their mechanism of action. frontiersin.org Some inhibitors act as substrate analogs, competing with the natural ribonucleotide substrates for binding to the enzyme's active site. frontiersin.org Others, known as radical scavengers, function by quenching the essential tyrosyl free radical required for the catalytic activity of Class I RNRs. frontiersin.orgnih.gov A third category includes metal chelators, which remove the iron atoms from the enzyme's metal center, rendering it inactive. frontiersin.orgnih.gov
The therapeutic relevance of RNR inhibitors in preclinical oncology is significant. Numerous compounds have been developed and investigated for their anti-tumor properties. nih.gov These inhibitors are often studied for their ability to halt the proliferation of various cancer cell lines and to increase the lifespan of animal models bearing tumors. nih.gov The exploration of RNR inhibitors continues to be a vibrant area of research, with ongoing efforts to discover and develop novel agents with improved efficacy and specificity for cancer treatment. nih.gov
Historical and Current Research Trajectory of Trimidox (hydrochloride) as a Ribonucleotide Reductase Inhibitor
Trimidox, also known as 3,4,5-trihydroxybenzamidoxime, is a compound that has been identified as a potent inhibitor of ribonucleotide reductase. nih.govnih.gov It is an analog of didox (B1670507) (N,3,4-trihydroxybenzamide). nih.gov Early research demonstrated that Trimidox was significantly more potent at inhibiting RNR activity in extracts of L1210 leukemia cells compared to hydroxyurea, a well-established RNR inhibitor used in clinical practice. nih.gov
Preclinical studies have consistently shown that Trimidox exhibits antileukemic activities and can inhibit the growth of various tumor cell lines, including human promyelocytic leukemia HL-60 cells. szabo-scandic.commedchemexpress.commedchemexpress.com Research has indicated that Trimidox functions as a specific RNR inhibitor, leading to a reduction in the levels of dGTP and dCTP in HL-60 cells and subsequently inducing apoptosis. netascientific.com Some investigations have explored its potential as a radical chelator that complexes with iron to inhibit the hRRM2 subunit of RNR. nih.gov However, studies have also suggested that its cytotoxic action is not solely due to its iron-chelating capacity. nih.govscispace.com
The research trajectory of Trimidox has also included investigations into its synergistic effects when combined with other anticancer agents. researchgate.net For instance, studies have shown that Trimidox can synergistically enhance the colony formation inhibition by Ara-C in HL-60 cells. nih.gov This suggests a potential role for Trimidox in combination chemotherapy regimens. While Trimidox has shown promise in preclinical models, its development has primarily remained in the research phase, with ongoing studies aimed at further elucidating its precise mechanism of action and evaluating its therapeutic potential. nih.govscispace.com
| Compound Name | CAS Number | Molecular Formula | Synonyms |
| Trimidox (hydrochloride) | 95933-75-8 | C₇H₈N₂O₄ • HCl | VF-233 (hydrochloride) |
| Didox | N,3,4-trihydroxybenzamide | ||
| Hydroxyurea | |||
| Ara-C | Cytarabine (B982) |
| Cell Line | IC50 of Trimidox | Reference |
| Human promyelocytic leukemia HL-60 cells | 35 µM | szabo-scandic.commedchemexpress.com |
| L1210 cells (cytotoxicity) | 7.5 µM | nih.gov |
| Enzyme/Process | IC50 of Trimidox | Reference |
| Ribonucleotide reductase (in L1210 cell extracts) | 5 µM | nih.gov |
| Ribonucleotide reductase (versus purified enzyme) | 12 µM | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N',3,4,5-tetrahydroxybenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4.ClH/c8-7(9-13)3-1-4(10)6(12)5(11)2-3;/h1-2,10-13H,(H2,8,9);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKNXSNOQYLIRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=NO)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95933-75-8 | |
| Record name | Benzenecarboximidamide, N,3,4,5-tetrahydroxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95933-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanistic Elucidation of Trimidox Hydrochloride Action at the Cellular and Molecular Levels
Ribonucleotide Reductase Inhibition: Kinetics, Specificity, and Subunit Interactions
Ribonucleotide reductase (RR) catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in the de novo synthesis of DNA. nih.govwikipedia.org Trimidox exerts its primary effect by targeting this essential enzyme.
Trimidox functions as a direct inhibitor of ribonucleotide reductase. nih.govnih.gov Its inhibitory action is attributed to its ability to interact with the enzyme, disrupting its catalytic activity. The potency of Trimidox has been demonstrated in various cell lines, where it effectively curtails the enzymatic conversion of ribonucleotides. This inhibition leads to a reduction in the cellular pools of deoxyribonucleoside triphosphates (dNTPs), which are the building blocks for DNA replication and repair. The hydroxyl-benzohydroxamic acid structure of Trimidox facilitates the chelation of iron within the hRRM2 subunit of ribonucleotide reductase, contributing to its inhibitory effect. nih.gov
Table 1: Potency of Trimidox in Different Cell Lines
| Cell Line | Effect | Reference |
|---|---|---|
| HL-60 (promyelocytic leukemia) | Potent inhibition of ribonucleotide reductase | nih.gov |
| K562 (erythroleukemia) | Anti-proliferative activities | nih.gov |
| NALM-6 (B cell leukemia) | Induction of apoptosis | nih.gov |
| Ovarian Carcinoma Cells | Induces apoptosis | nih.gov |
The inhibition of ribonucleotide reductase by Trimidox leads to a significant and differential impact on the intracellular pools of deoxynucleoside triphosphates. Specifically, treatment with Trimidox has been shown to decrease the pools of deoxycytidine triphosphate (dCTP) and deoxyguanosine triphosphate (dGTP). researchgate.net This depletion of essential precursors for DNA synthesis is a direct consequence of the enzyme's inhibition. The imbalance in dNTP pools can lead to DNA damage and cell death. nih.gov For instance, in HL-60 leukemia cells, Trimidox was found to significantly decrease the dCTP pools. nih.gov
Beyond its direct enzymatic inhibition, Trimidox also functions as a radical scavenger. researchgate.net The catalytic activity of ribonucleotide reductase involves a tyrosyl free radical located in its small subunit (R2 or hRRM2). nih.govnih.gov This radical is essential for the initiation of the nucleotide reduction process. Trimidox can quench this tyrosyl radical, thereby inactivating the enzyme. nih.govnih.gov This mechanism involves the transfer of an electron to the radical, neutralizing it and rendering the enzyme non-functional. nih.gov The ability of phenolic compounds, like Trimidox, to act as radical scavengers is a well-documented phenomenon. nih.govnih.gov
Intracellular Signaling Pathway Modulation
The cellular response to Trimidox extends beyond the direct inhibition of DNA synthesis, involving the modulation of key signaling pathways that govern cell fate.
Trimidox is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. nih.govnih.gov The apoptotic cascade initiated by Trimidox involves the intrinsic, or mitochondrial, pathway. A key event in this pathway is the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov This release is a critical step that triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. nih.gov
Studies have shown that Trimidox treatment leads to the activation of caspase-9, an initiator caspase, and subsequently caspase-3, an executioner caspase. nih.gov The activation of these caspases is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. researchgate.net The induction of apoptosis by Trimidox appears to be mediated, at least in part, through the augmentation of the tumor suppressor protein p53. nih.gov
Table 2: Key Events in Trimidox-Induced Apoptosis
| Event | Observation | Cell Line | Reference |
|---|---|---|---|
| Cytochrome c Release | Significant increase detected after treatment | NALM-6 | nih.gov |
| Caspase-9 Activation | Activated by incubation with Trimidox | NALM-6 | nih.gov |
| Caspase-3 Activation | Activated by incubation with Trimidox | NALM-6 | nih.gov |
| p53 Induction | Increased expression and phosphorylation | NALM-6 | nih.gov |
Trimidox also exerts regulatory effects on the cell cycle, the ordered series of events that lead to cell division. khanacademy.org The progression through the cell cycle is tightly controlled by checkpoints that ensure the fidelity of DNA replication and cell division. khanacademy.org Trimidox has been shown to down-regulate the G1 cell cycle phosphatase cdc25A. nih.gov This phosphatase is a key regulator of the G1/S transition, and its downregulation can contribute to cell cycle arrest at this checkpoint. nih.govnih.gov By halting cell cycle progression, Trimidox prevents cells with depleted dNTP pools from entering the S phase of DNA synthesis, thus averting catastrophic DNA replication errors.
Perturbations in General Nucleotide Metabolism
Trimidox (hydrochloride) fundamentally disrupts cellular nucleotide metabolism primarily through its potent inhibition of ribonucleotide reductase (RR). nih.gov RR is the rate-limiting enzyme responsible for the de novo synthesis of deoxynucleoside triphosphates (dNTPs), the essential building blocks for DNA synthesis and repair. nih.govwikipedia.org By targeting this critical enzymatic step, Trimidox effectively diminishes the intracellular pools of dNTPs.
Research conducted on HL-60 human promyelocytic leukemia cells demonstrated that Trimidox significantly decreases the concentration of deoxycytidine triphosphate (dCTP). nih.gov This reduction in dNTP availability directly impedes DNA replication, leading to the observed antiproliferative effects of the compound. The depletion of dNTP pools is a key mechanism that can trigger apoptosis, or programmed cell death, in cancer cells. nih.gov
The targeted disruption of nucleotide metabolism by Trimidox has been shown to synergistically enhance the efficacy of other chemotherapeutic agents that interfere with DNA synthesis. For instance, by lowering dCTP levels, Trimidox potentiates the action of cytarabine (B982) (Ara-C), a drug that is phosphorylated by deoxycytidine kinase—an enzyme allosterically inhibited by dCTP. nih.gov This combined effect leads to a more profound induction of apoptosis in leukemia cells. nih.gov
Table 1: Effect of Trimidox on Intracellular Deoxynucleoside Triphosphate (dNTP) Pools in HL-60 Cells
| dNTP | Change upon Trimidox Treatment | Consequence | Reference |
| dCTP | Significantly Decreased | Inhibition of DNA Synthesis, Sensitization to Ara-C | nih.gov |
| Other dNTPs | Generally Decreased | Impaired DNA Replication and Repair | nih.gov |
Distinct Biochemical Interactions
Investigation of Metal Ion Complexation and its Physiological Implications (e.g., Iron)
Trimidox has been demonstrated to possess the ability to form complexes with metal ions, most notably iron. nih.gov Photometric and polarographic analyses have confirmed the formation of a Trimidox-iron complex. nih.gov This interaction is of significant interest as iron is a crucial cofactor for the activity of ribonucleotide reductase, the primary target of Trimidox.
However, studies have indicated that the cytotoxic effects of Trimidox are not solely attributable to its iron-chelating properties. The addition of iron-saturated transferrin or iron-ammonium citrate (B86180) to cell cultures did not reverse the growth-inhibitory effects of Trimidox, suggesting that simple iron deprivation is not its main mechanism of action. nih.gov
Interestingly, the pre-formed Trimidox-iron complex exhibited a greater 50% growth inhibitory capacity in HL-60, K562, and L1210 leukemia cell lines when compared to Trimidox alone. nih.gov This finding suggests that the complex itself may possess enhanced biological activity or altered cellular uptake, contributing to its increased cytotoxicity. The upregulation of transferrin receptor expression in HL-60 cells treated with Trimidox further points to an interference with iron metabolism, although the precise physiological implications of this complexation are still under investigation. nih.gov
Table 2: Comparative Growth Inhibitory Capacity of Trimidox and Trimidox-Iron Complex
| Cell Line | Compound | IC50 (Concentration for 50% Inhibition) | Reference |
| HL-60 | Trimidox | Higher | nih.gov |
| Trimidox-Iron Complex | Lower | nih.gov | |
| K562 | Trimidox | Higher | nih.gov |
| Trimidox-Iron Complex | Lower | nih.gov | |
| L1210 | Trimidox | Higher | nih.gov |
| Trimidox-Iron Complex | Lower | nih.gov |
Antioxidant Properties and NFκB Signaling Pathway Modulation in Specific Disease Models
Trimidox has been shown to modulate inflammatory responses, a process often linked with antioxidant activity and the regulation of key signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway. The NF-κB signaling cascade plays a central role in inflammation, immunity, and cell survival.
In the context of allogeneic inflammatory responses, a model for graft-versus-host disease, Trimidox demonstrated significant inhibitory effects. nih.gov It markedly reduced the proliferative responses of T-cells, which are key mediators of the inflammatory process. nih.gov
Furthermore, Trimidox directly impacts the production of inflammatory cytokines. nih.gov Previous research has indicated that Trimidox can directly inhibit the phosphorylation of NF-κB. nih.gov This inhibition of NF-κB activation likely underlies the observed reduction in the secretion of multiple cytokines. In one study, a 25 μM dose of Trimidox inhibited the production of IL-10, IL-13, and IL-4 by approximately 40%, 60%, and 90%, respectively. nih.gov A higher dose of 50 μM reduced the levels of these and other cytokines to or below the levels of the negative control. nih.gov These findings highlight the potential of Trimidox to act as a modulator of the NF-κB signaling pathway in inflammatory disease models. While the polyhydroxyphenyl structure of Trimidox is suggestive of potential antioxidant properties, direct evidence of its radical scavenging activity requires further specific investigation.
Table 3: Effect of Trimidox on Cytokine Production in an Allogeneic Mixed Lymphocyte Reaction Model
| Cytokine | Inhibition by 25 µM Trimidox | Inhibition by 50 µM Trimidox | Putative Signaling Pathway | Reference |
| IL-4 | ~90% | Reduced to or below control levels | NF-κB | nih.gov |
| IL-6 | Significant Reduction | Reduced to or below control levels | NF-κB | nih.gov |
| IL-10 | ~40% | Reduced to or below control levels | NF-κB | nih.gov |
| IL-13 | ~60% | Reduced to or below control levels | NF-κB | nih.gov |
| IFN-γ | Significant Reduction | Reduced to or below control levels | NF-κB | nih.gov |
| TNF-α | Significant Reduction | Reduced to or below control levels | NF-κB | nih.gov |
Preclinical Assessment of Trimidox Hydrochloride Efficacy and Cellular Impact
In Vitro Studies on Neoplastic Cell Lines
Growth Inhibition and Antiproliferative Activity in Hematopoietic and Other Cancer Cell Models (e.g., HL-60, NALM-6)
Trimidox has demonstrated significant growth-inhibitory and antiproliferative activity across various hematopoietic cancer cell lines. In the human promyelocytic leukemia HL-60 cell line, Trimidox inhibited growth with a 50% inhibitory concentration (IC50) of 35 µM. nih.gov Mechanistically, incubation of HL-60 cells with Trimidox led to a marked decrease in essential DNA precursors; deoxyguanosine triphosphate (dGTP) and deoxycytidine triphosphate (dCTP) pools were reduced to 24% and 39% of control values, respectively. nih.gov
The compound was also found to be a potent cytotoxic agent against murine L1210 leukemia cells, exhibiting an IC50 value of 7.5 µM. Furthermore, studies have shown that Trimidox is a more potent inhibitor of ribonucleotide reductase compared to hydroxyurea, a clinically used inhibitor of the same enzyme.
Quantitative Analysis of Apoptotic Induction
Trimidox is a potent inducer of apoptosis in several human leukemia cell lines, including NALM-6, HL-60, MOLT-4, Jurkat, U937, and K562. nih.gov The human B-cell line NALM-6 was identified as being particularly sensitive to the compound. nih.gov
In NALM-6 cells, Trimidox treatment resulted in a time-dependent increase in DNA damage. nih.gov The mechanism of apoptosis involves the intrinsic mitochondrial pathway, characterized by a significant release of cytochrome c from the mitochondria into the cytoplasm. nih.gov This event subsequently triggers the activation of key executioner caspases. Studies have confirmed the activation of caspase-9 and caspase-3, while caspase-8 was not activated, indicating the pathway is independent of death receptor signaling. nih.gov Further supporting this, the apoptotic effects of Trimidox could be prevented by inhibitors of caspase-3 and caspase-9, but not by a caspase-8 inhibitor. nih.gov
The induction of apoptosis by Trimidox in NALM-6 cells is also mediated by the augmentation of the tumor suppressor protein p53. nih.gov Treatment with Trimidox leads to an increase in p53 expression, with early phosphorylation of the protein at Ser-15 and Ser-20 residues. nih.gov The critical role of p53 was confirmed when a p53 inhibitor, Pifithrin-alpha, significantly prevented Trimidox-induced apoptosis. nih.gov
Synergistic Antineoplastic Effects in Combination with Other Agents (e.g., 1-beta-D-arabinofuranosyl cytosine, Tiazofurin)
The efficacy of Trimidox is significantly enhanced when used in combination with other antineoplastic agents. A synergistic potentiation of the antitumor effect of 1-beta-D-arabinofuranosyl cytosine (Ara-C) was observed in HL-60 cells. nih.gov Trimidox's inhibition of ribonucleotide reductase decreases the intracellular pool of dCTP, which is a negative allosteric regulator of deoxycytidine kinase, the enzyme that phosphorylates Ara-C to its active form. nih.gov Pre-incubation with Trimidox led to a 1.9- to 2.5-fold increase in Ara-C triphosphate pools and a 1.51- to 1.89-fold increase in Ara-C incorporation into DNA. nih.gov This combination also enhanced the induction of apoptosis. nih.gov
Similarly, a synergistic growth-inhibitory effect was observed when Trimidox was used sequentially with Tiazofurin, an inhibitor of inosine (B1671953) monophosphate dehydrogenase, in HL-60 cells. nih.gov This sequential treatment regimen resulted in a decrease in cell number to just 16% of untreated controls. nih.gov The combination also promoted cellular differentiation, evidenced by a significant increase in the expression of cell surface markers such as CD 11b (2.9-fold) and the transferrin receptor CD71 (7.3-fold). nih.gov
In Vivo Preclinical Model Investigations
Evaluation of Antitumor Activity in Murine Xenograft or Allograft Models (e.g., L1210 Leukemia)
The in vitro cytotoxicity of Trimidox translated to significant antitumor activity in vivo. In murine models bearing intraperitoneally transplanted L1210 leukemia, Trimidox treatment resulted in a dose-dependent increase in life span. One study found that treatment significantly increased the life span of mice with L1210 leukemia by 82% in male mice and 112% in female mice, highlighting a pronounced anti-tumor effect.
Assessment in Non-Oncological Preclinical Disease Models (e.g., Sickle Cell Disease)
While Trimidox itself has been primarily investigated in oncological models, its mechanism of action as a ribonucleotide reductase inhibitor is shared by other drugs, such as hydroxyurea, which is FDA-approved for the treatment of sickle cell disease (SCD). nih.govnih.gov Hydroxyurea's therapeutic effect in SCD is linked to its ability to induce fetal hemoglobin (HbF), which inhibits the polymerization of sickle hemoglobin. nih.gov However, a review of the available preclinical literature did not yield specific studies assessing the efficacy of Trimidox (hydrochloride) in animal models of sickle cell disease.
Structure Activity Relationship Sar and Synthetic Chemistry of Trimidox Hydrochloride and Analogs
Elucidation of Structure-Activity Relationships for Ribonucleotide Reductase Inhibition
Trimidox, chemically known as 3,4,5-trihydroxybenzamidoxime, is a potent inhibitor of ribonucleotide reductase, a crucial enzyme in DNA synthesis and repair. The structure-activity relationship of Trimidox and its analogs has been a subject of study to understand the key molecular features responsible for its inhibitory activity.
The inhibitory potency of Trimidox is attributed to two main components of its structure: the benzamidoxime (B57231) moiety and the polyhydroxy-substituted benzene (B151609) ring. The amidoxime (B1450833) group is believed to play a crucial role in the chelation of the iron center within the R2 subunit of ribonucleotide reductase, thereby inactivating the enzyme. This interaction is a common feature among many ribonucleotide reductase inhibitors.
The substitution pattern of the hydroxyl groups on the benzene ring also significantly influences the inhibitory activity. A study on a series of hydroxy- and amino-substituted benzohydroxamic acids, which are structurally related to benzamidoximes, provides valuable insights into the SAR of this class of compounds. The 3,4,5-trihydroxy substitution pattern, as seen in Trimidox, is a key contributor to its potent inhibitory effect.
To quantify the inhibitory potential of Trimidox and its analogs, their half-maximal inhibitory concentrations (IC50) against ribonucleotide reductase have been determined and compared with that of hydroxyurea, a well-known ribonucleotide reductase inhibitor.
| Compound | Ribonucleotide Reductase IC50 (µM) | Cell Proliferation IC50 (µM) |
| Trimidox | 12 | 7.5 |
| Didox (B1670507) (N,3,4-trihydroxybenzamide) | Not explicitly stated, but Trimidox is a newly synthesized analog | Not explicitly stated |
| Hydroxyurea | 87 | 50 |
| 2,3,4-trihydroxybenzohydroxamic acid | 3.5 | Not explicitly stated |
| 3,4-dihydroxybenzohydroxamic acid | Not explicitly stated | Not explicitly stated |
This table presents a summary of the inhibitory concentrations of Trimidox and related compounds.
Synthetic Strategies and Methodological Approaches for Trimidox (hydrochloride)
Detailed synthetic procedures for Trimidox (3,4,5-trihydroxybenzamidoxime) hydrochloride are not extensively reported in publicly available literature. However, the synthesis of related compounds, such as 3,4,5-trihydroxybenzoic acid derivatives and other benzohydroxamic acids, provides a basis for proposing a potential synthetic route.
The synthesis of Trimidox would likely start from a readily available starting material such as gallic acid (3,4,5-trihydroxybenzoic acid). A plausible synthetic strategy would involve the following conceptual steps:
Protection of the hydroxyl groups: The three hydroxyl groups of gallic acid are reactive and would likely need to be protected to prevent unwanted side reactions during subsequent steps. Common protecting groups for phenols, such as benzyl (B1604629) or silyl (B83357) ethers, could be employed.
Activation of the carboxylic acid: The carboxylic acid moiety of the protected gallic acid would then need to be activated to facilitate the formation of the amidoxime. This can be achieved by converting the carboxylic acid to an acid chloride or by using a coupling agent.
Formation of the amidoxime: The activated carboxyl group would then be reacted with hydroxylamine (B1172632) to form the protected benzamidoxime.
Deprotection: Finally, the protecting groups on the hydroxyl functions would be removed to yield Trimidox.
Formation of the hydrochloride salt: The resulting Trimidox free base could then be treated with hydrochloric acid to form the hydrochloride salt, which may have improved stability and solubility.
A patent for the preparation of 3,4,5-trihydroxybenzoic acid derivatives describes a method starting from 3,4,5-tribenzyloxybenzoic acid, which supports the proposed strategy of using protected starting materials. Furthermore, the synthesis of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide, a related compound, involves the condensation of 3,4,5-trihydroxybenzohydrazide with an aldehyde, demonstrating the feasibility of reactions on the gallic acid scaffold.
Design, Synthesis, and Preclinical Evaluation of Novel Trimidox (hydrochloride) Derivatives and Related Ribonucleotide Reductase Inhibitors
The development of novel ribonucleotide reductase inhibitors is an active area of research aimed at discovering compounds with improved efficacy, selectivity, and reduced toxicity compared to existing agents. While specific preclinical evaluations of novel Trimidox derivatives are not widely documented in the available literature, the general principles of drug design for this target can be applied.
The design of novel Trimidox derivatives would likely focus on modifications of both the benzene ring and the amidoxime moiety. Potential modifications could include:
Alteration of the substitution pattern on the benzene ring: The number and position of the hydroxyl groups could be varied to optimize the interaction with the enzyme's active site. The introduction of other substituents, such as halogens or alkyl groups, could also be explored to modulate the electronic properties and lipophilicity of the molecule.
Modification of the amidoxime group: The amidoxime moiety could be replaced with other iron-chelating groups to potentially enhance the inhibitory activity or alter the pharmacokinetic properties of the compound.
Prodrug strategies: The hydroxyl groups could be esterified or otherwise modified to create prodrugs with improved oral bioavailability or tumor-targeting capabilities.
The preclinical evaluation of any newly synthesized Trimidox derivatives would involve a series of in vitro and in vivo studies. In vitro assays would be used to determine the inhibitory activity against ribonucleotide reductase and to assess the cytotoxicity against a panel of cancer cell lines. Promising candidates would then be advanced to in vivo studies in animal models of cancer to evaluate their antitumor efficacy.
While the direct design and evaluation of Trimidox derivatives are not extensively reported, the broader field of ribonucleotide reductase inhibitor design provides a framework for future research in this area.
Advanced Research Methodologies and Analytical Approaches in Trimidox Hydrochloride Studies
Enzymatic Assays for Ribonucleotide Reductase Activity Measurement
Trimidox has been identified as a potent inhibitor of ribonucleotide reductase (RR), the rate-limiting enzyme in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs). The assessment of its inhibitory effect on RR is a cornerstone of its preclinical evaluation. Enzymatic assays are employed to quantify the extent to which Trimidox disrupts the activity of this critical enzyme.
These assays typically involve the incubation of Trimidox with either purified RR enzyme or cell extracts containing the enzyme. The activity of RR is then measured by monitoring the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs). A common method involves the use of radiolabeled substrates, where the amount of radiolabeled dNDP produced is quantified to determine enzyme activity.
Studies have shown that Trimidox effectively inhibits RR in both cell extracts and in situ assays. This inhibition leads to a measurable decrease in the intracellular pools of dGTP and dCTP in cell lines such as HL-60 leukemia cells. The direct measurement of dNTP pool levels, often by high-performance liquid chromatography (HPLC), serves as a downstream indicator of RR inhibition by Trimidox.
Table 1: Methods for Measuring Ribonucleotide Reductase Inhibition by Trimidox
| Assay Type | Principle | Endpoint Measured |
| In vitro enzyme assay | Incubation of purified RR or cell extracts with Trimidox and NDP substrates. | Quantification of dNDP formation (e.g., using radiolabeled substrates). |
| In situ cell-based assay | Treatment of intact cells with Trimidox. | Measurement of intracellular dNTP pool levels (e.g., by HPLC). |
Cell-Based Assays for Phenotypic and Mechanistic Analysis
Cell-based assays are indispensable for understanding the cellular consequences of Trimidox treatment and for dissecting its mechanism of action. A variety of assays have been utilized to assess its impact on cell viability, proliferation, and the induction of apoptosis.
One of the key findings from cell-based studies is that Trimidox induces apoptosis, or programmed cell death, in various cancer cell lines. In HL-60 promyelocytic leukemia cells, for instance, Trimidox treatment leads to a dose-dependent increase in apoptosis. This has been demonstrated using multiple techniques, including:
Annexin V Assay: This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Caspase-3 Activity Assay: The activation of executioner caspases, such as caspase-3, is a hallmark of apoptosis. Fluorometric or colorimetric assays are used to measure the activity of this enzyme in Trimidox-treated cells.
DNA Fragmentation and Laddering: Apoptosis is characterized by the cleavage of genomic DNA into a ladder-like pattern. This can be visualized by agarose (B213101) gel electrophoresis.
Hoechst 33258/Propidium Iodide Double Staining: This microscopic technique allows for the discrimination between viable, apoptotic, and necrotic cells based on nuclear morphology and membrane integrity.
Furthermore, colony formation assays have been employed to assess the long-term impact of Trimidox on the proliferative capacity of cancer cells. These assays have demonstrated that Trimidox can synergistically enhance the inhibitory effect of other chemotherapeutic agents, such as Ara-C, on the colony-forming ability of HL-60 cells.
Table 2: Key Cell-Based Assays Used in Trimidox Research
| Assay | Purpose | Cell Line Example | Key Finding |
| Colony Formation Assay | To assess the long-term proliferative capacity of cells. | HL-60 | Trimidox synergistically enhances the anti-proliferative effect of Ara-C. |
| Annexin V/Propidium Iodide Staining | To quantify apoptosis and distinguish it from necrosis. | HL-60, N.1 Ovarian Carcinoma | Trimidox induces apoptosis in a dose-dependent manner. |
| Caspase Activity Assays | To measure the activation of key apoptotic enzymes. | HL-60 | Trimidox treatment leads to the activation of caspase-3. |
| DNA Laddering Assay | To visualize the characteristic fragmentation of DNA during apoptosis. | HL-60 | Confirms the induction of apoptosis by Trimidox. |
Spectroscopic and Chromatographic Techniques for Compound Characterization and Metabolic Profiling
The definitive identification and characterization of Trimidox (hydrochloride), as well as the analysis of its metabolites, rely on a combination of spectroscopic and chromatographic techniques. These methods are crucial for ensuring the purity of the compound used in research and for understanding its metabolic fate in biological systems.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure of Trimidox, confirming the identity and purity of the synthesized compound.
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the Trimidox molecule.
Mass Spectrometry (MS): Determines the molecular weight and elemental composition of Trimidox. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements.
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation, quantification, and purification of Trimidox. When coupled with a UV detector, HPLC can be used to assess the purity of the compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for the identification and quantification of Trimidox and its metabolites in complex biological matrices such as plasma and tissue extracts. This technique is instrumental in metabolic profiling studies.
While specific metabolic studies on Trimidox are not extensively detailed in the provided search results, the methodologies used for the related compound trimethoprim (B1683648) offer a clear precedent. For instance, LC-MS/MS has been successfully employed to characterize the in vitro metabolites of trimethoprim in pig liver microsomes. Similar approaches would be directly applicable to the study of Trimidox metabolism.
Table 3: Analytical Techniques for Trimidox Characterization and Analysis
| Technique | Application | Information Obtained |
| NMR Spectroscopy | Structural elucidation and purity assessment. | Detailed molecular structure and confirmation of identity. |
| Mass Spectrometry | Molecular weight determination and structural confirmation. | Precise molecular mass and fragmentation patterns. |
| HPLC | Purity analysis and quantification. | Separation and quantification of the parent compound. |
| LC-MS/MS | Metabolic profiling and quantification in biological samples. | Identification and quantification of metabolites. |
Computational Chemistry and Molecular Modeling for Ligand-Target Interactions
Computational chemistry and molecular modeling play a pivotal role in understanding the interaction between Trimidox and its molecular target, ribonucleotide reductase. These in silico approaches provide valuable insights into the binding mode and the structural basis for the inhibitory activity of Trimidox.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand (Trimidox) when bound to a receptor (ribonucleotide reductase). It helps to identify key amino acid residues in the active site that are involved in the interaction and to estimate the binding affinity.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time. This method can be used to assess the stability of the docked pose and to analyze the conformational changes that occur upon ligand binding.
For other ribonucleotide reductase inhibitors, computational approaches such as negative image-based (NIB) screening and pharmacophore modeling have been used to identify novel inhibitors. These methods could also be applied to the discovery and optimization of new analogs of Trimidox. The insights gained from these computational studies can guide the rational design of more potent and selective inhibitors of ribonucleotide reductase.
Establishment and Characterization of Preclinical Disease Models
To evaluate the in vivo efficacy of Trimidox, the establishment and characterization of relevant preclinical disease models are essential. These models, typically in animals, allow for the assessment of the compound's anti-tumor activity in a physiological context.
Murine (mouse) models are commonly used in cancer research. For instance, the anti-neoplastic properties of Trimidox have been investigated in mice inoculated with L1210 mouse leukemia cells. In such studies, the efficacy of Trimidox is evaluated by monitoring parameters such as tumor growth inhibition and the prolongation of the lifespan of the treated animals.
The choice of preclinical model is critical and depends on the type of cancer being studied. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are frequently used to assess the activity of a compound against human tumors. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are considered to be more clinically relevant as they better recapitulate the heterogeneity of human cancers.
In addition to efficacy studies, preclinical models are also used to investigate the pharmacokinetic and pharmacodynamic properties of Trimidox. These studies provide crucial information for the further development of the compound as a potential therapeutic agent.
Emerging Research Avenues and Future Perspectives for Trimidox Hydrochloride
Expanding the Scope of Preclinical Therapeutic Applications
The combination of Trimethoprim (B1683648) and Sulfadoxine, the active components of Trimidox, provides a broad spectrum of antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. medycynawet.edu.pl This efficacy stems from a synergistic mechanism where Sulfadoxine inhibits dihydropteroate (B1496061) synthase and Trimethoprim inhibits the subsequent enzyme, dihydrofolate reductase, in the folic acid synthesis pathway crucial for bacterial survival. medycynawet.edu.plekb.eg This dual action is often bactericidal, whereas the individual components are typically bacteriostatic. medycynawet.edu.plauctoresonline.org
Preclinical research continues to validate and expand its therapeutic scope. In a tissue cage model in calves, the combination was studied against Escherichia coli to simulate soft tissue infections. nih.gov While the study highlighted challenges in achieving therapeutic concentrations in secluded infection sites, it provided valuable pharmacokinetic data for optimizing treatment strategies. nih.gov Further pharmacokinetic studies in goats and dogs have also been conducted to understand the distribution and elimination of these compounds, which is foundational for exploring new applications. medycynawet.edu.plekb.eg The established activity against pathogens like Streptococcus, Staphylococcus, and various enterobacteria supports its continued investigation for a variety of bacterial infections in animals. medycynawet.edu.pl
| Target Pathogen/Model | Key Preclinical Findings | Reference |
|---|---|---|
| Broad-Spectrum Bacteria (in vitro) | Demonstrates synergistic and bactericidal effects against Streptococci, Staphylococci, and Enterobacteria. | medycynawet.edu.pl |
| Escherichia coli (Calf Tissue Cage Model) | Investigated efficacy in soft tissue infections, providing pharmacokinetic insights. High levels of thymidine (B127349) in tissue fluid can antagonize the antibacterial effect. | nih.gov |
| Goat Pharmacokinetic Model | Determined that the combination provides synergistic levels of both antimicrobials, making it useful for various goat diseases. | ekb.eg |
Rational Design of Novel Combination Therapies with Trimidox (hydrochloride)
The formulation of Trimidox itself is a classic example of rational drug design, where two drugs are combined to produce a synergistic effect and reduce the likelihood of resistance development. ekb.eg The inhibitory effects of Trimethoprim and Sulfadoxine on two different enzymes in the same metabolic pathway lead to an enhanced level of activity that is greater than the sum of the individual agents. ekb.egauctoresonline.org
Future research in this area focuses on leveraging this synergistic core. While the combination of Trimethoprim and Sulfadoxine is well-established, its interaction with other classes of antimicrobials in preclinical models remains an area ripe for exploration. The goal of such novel combinations would be to tackle multi-drug resistant (MDR) pathogens. For instance, combining the folate synthesis inhibition of Trimidox with a cell wall synthesis inhibitor (like a beta-lactam) or a protein synthesis inhibitor (like an aminoglycoside) could provide a multi-pronged attack against complex infections, potentially restoring susceptibility or preventing the emergence of resistant strains.
Development of Advanced Delivery Systems for Enhanced Preclinical Efficacy
The therapeutic efficacy of antimicrobials like Trimidox is dependent on achieving and maintaining adequate drug concentrations at the site of infection. nih.gov Advanced drug delivery systems offer a promising avenue to enhance the preclinical performance of the Trimethoprim-Sulfadoxine combination. Nanocarriers such as liposomes and nanoparticles could be engineered to improve the pharmacokinetic profile of these drugs. nih.gov
Liposomes, which are spherical vesicles composed of a lipid bilayer, can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and controlling their release. nih.govmdpi.com For the Trimethoprim-Sulfadoxine combination, a liposomal formulation could potentially increase drug circulation time, improve penetration into tissues, and enable targeted delivery to infected cells or biofilms. preprints.org Similarly, polymeric nanoparticles can be designed for sustained release, reducing the frequency of administration and improving therapeutic adherence. precisionnanomedicine.com These nanotechnology-based systems could improve drug bioavailability and allow for selective accumulation at the target site, thereby increasing efficacy while minimizing potential side effects. nih.gov To date, specific research into such formulations for Trimidox is limited, marking this as a significant future opportunity.
Understanding and Overcoming Resistance Mechanisms in Preclinical Models
The extensive use of Trimethoprim and sulfonamides has led to the spread of antimicrobial resistance, a primary focus of preclinical investigation. nih.gov The most significant resistance mechanisms involve the acquisition of genes that encode for drug-insensitive versions of the target enzymes. nih.govresearchgate.net
For sulfonamides, resistance is mainly due to the horizontal transfer of sul1 and sul2 genes, which express a dihydropteroate synthase that is highly resistant to the drug. nih.gov For Trimethoprim, nearly twenty different resistance genes (dfr genes) have been identified that express drug-insensitive dihydrofolate reductases. nih.gov These genes are often carried on mobile genetic elements like plasmids, transposons, and integrons, facilitating their rapid spread among different bacterial species. nih.govresearchgate.net Other documented resistance strategies include metabolic alteration of the drugs and bacterial hyperproduction of para-aminobenzoic acid (PABA), which competes with the sulfonamide for the enzyme's active site. nih.gov
Preclinical research aims to overcome this resistance by exploring resistance-modifying agents or developing new derivatives of Trimethoprim and Sulfadoxine that can bind to the altered enzymes.
| Component | Mechanism of Resistance | Genetic Basis | Reference |
|---|---|---|---|
| Sulfadoxine (Sulfonamides) | Expression of drug-insensitive dihydropteroate synthase. | Acquisition of sul1 and sul2 genes via plasmids and transposons. | nih.gov |
| Trimethoprim | Expression of drug-insensitive dihydrofolate reductase. | Acquisition of various dfr genes, often as cassettes in integrons. | nih.govresearchgate.net |
| Both | Metabolic alteration of the drugs; hyperproduction of PABA. | Chromosomal mutations or regulatory changes. | nih.gov |
Integration into Multi-Omics Research for Comprehensive Biological Insights
Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful platform for gaining a holistic understanding of a drug's effect on both the pathogen and the host. researchgate.net To date, the application of these techniques to the Trimethoprim-Sulfadoxine combination is an underexplored frontier.
Future preclinical studies could use multi-omics to dissect the complex biological responses to Trimidox treatment. For example, transcriptomics (RNA sequencing) could reveal how bacteria alter their gene expression to survive drug exposure, potentially identifying new resistance pathways. nih.gov Proteomics can identify changes in protein expression, highlighting the specific enzymes and structural proteins affected by the drug. dovepress.com Metabolomics, which analyzes the small-molecule metabolites, can provide a direct readout of the metabolic disruption caused by the blockade of folate synthesis and may uncover unexpected off-target effects. researchgate.netdovepress.com Integrating these datasets could provide a comprehensive systems-level view of the drug's mechanism of action, identify novel biomarkers of efficacy and resistance, and guide the rational design of next-generation therapies. uu.nl
Q & A
Basic: What experimental assays are recommended to evaluate Trimidox's inhibitory effects on ribonucleotide reductase (RNR) in cancer cell lines?
Methodological Answer:
- Enzyme Activity Assays: Use spectrophotometric methods to measure RNR activity by quantifying deoxyribonucleotide (dNTP) production in cell lysates treated with Trimidox. Include controls with iron chelators (e.g., deferoxamine) to isolate iron-dependent effects .
- Cell Viability Assays: Employ MTT or trypan blue exclusion assays in HL-60, K562, and L1210 leukemia cell lines. Note that IC50 values may vary due to differences in RNR expression or iron metabolism across cell types .
- Iron Chelation Validation: Confirm iron-binding capacity via UV-Vis spectroscopy and polarography to quantify Trimidox-iron complex formation. Compare results with deferoxamine to assess relative binding affinity .
Advanced: How can researchers resolve contradictions in Trimidox's mechanism of action when iron chelation alone does not fully explain its cytotoxicity?
Methodological Answer:
- Multi-Omics Profiling: Perform RNA sequencing or proteomics to identify pathways altered by Trimidox beyond RNR inhibition. For example, screen for reactive oxygen species (ROS) markers or apoptosis-related proteins (e.g., caspase-3) .
- Combinatorial Studies: Co-administer Trimidox with iron-saturated transferrin or iron supplements (e.g., ferric ammonium citrate). If cytotoxicity persists, investigate alternative targets like DNA synthesis enzymes or mitochondrial electron transport chain interference .
- Mechanistic Redundancy Testing: Use CRISPR/Cas9 to knock out RNR subunits (RRM1/RRM2) in cell lines. If Trimidox retains efficacy, this confirms non-RNR-mediated pathways .
Basic: What are the best practices for assessing Trimidox's acute toxicity in preclinical models?
Methodological Answer:
- In Vivo Dose Escalation: Administer Trimidox intravenously or orally in murine models (e.g., BALB/c mice) at 10–200 mg/kg. Monitor weight loss, organ histopathology (liver, kidney), and hematological parameters (RBC count, hemoglobin) over 14 days .
- Ex Vivo Toxicity Screening: Use primary hepatocyte cultures to evaluate hepatic metabolism and cytotoxicity. Compare with known hepatotoxic agents (e.g., acetaminophen) for relative risk assessment .
Advanced: How can experimental design address variability in Trimidox's efficacy across leukemia cell lines (e.g., HL-60 vs. L1210)?
Methodological Answer:
- Cell Line Characterization: Quantify baseline RNR activity, intracellular iron levels, and transferrin receptor (TfR) expression via flow cytometry or Western blot. Correlate these parameters with Trimidox sensitivity .
- Iron Depletion/Supplementation: Pre-treat cells with iron chelators or iron-loaded transferrin. If efficacy disparities persist, investigate genetic factors (e.g., mutations in iron-regulated genes) .
- Combinatorial Drug Screens: Test Trimidox with other RNR inhibitors (e.g., gemcitabine) to identify synergistic or antagonistic effects. Use Chou-Talalay analysis to calculate combination indices .
Basic: What analytical methods validate Trimidox's stability in solution for in vitro studies?
Methodological Answer:
- HPLC Validation: Prepare Trimidox stock solutions in PBS or cell culture media. Analyze degradation over 24–72 hours using reverse-phase HPLC with UV detection (λ = 260 nm). Include fresh and freeze-thaw cycled samples to assess stability .
- pH Sensitivity Testing: Measure solubility and stability across pH 4–7. Use buffers (e.g., citrate-phosphate) and compare degradation products via mass spectrometry .
Advanced: How can researchers design in vivo studies to evaluate Trimidox's pharmacokinetics and tumor penetration?
Methodological Answer:
- Radiolabeled Tracers: Synthesize 14C- or 3H-labeled Trimidox for biodistribution studies in tumor-bearing mice. Quantify accumulation in tumors vs. healthy tissues using scintillation counting .
- Microdialysis Probes: Implant probes in tumor microenvironments to measure real-time Trimidox concentrations. Compare with plasma levels to calculate tumor-to-plasma ratios .
- Metabolite Profiling: Collect serum and urine samples for LC-MS/MS analysis to identify major metabolites (e.g., hydroxylated or glucuronidated derivatives) .
Basic: What controls are essential when studying Trimidox-iron complex formation in vitro?
Methodological Answer:
- Negative Controls: Include iron-free buffers and deferoxamine-treated samples to rule out nonspecific binding.
- Positive Controls: Use known iron chelators (e.g., deferasirox) to benchmark Trimidox's iron-binding capacity .
- Spectroscopic Blanks: Measure absorbance of Trimidox alone at wavelengths used for iron complex detection (e.g., 450–500 nm) .
Advanced: What strategies mitigate batch-to-batch variability in Trimidox synthesis for reproducible research?
Methodological Answer:
- Quality Control (QC) Protocols: Implement NMR and HPLC purity checks (>98%) for each synthesis batch. Track impurities (e.g., unreacted precursors) via tandem mass spectrometry .
- Standardized Iron Content Assays: Use atomic absorption spectroscopy to quantify residual iron in Trimidox batches, as trace metals may alter biological activity .
Basic: How should researchers interpret conflicting data on Trimidox's ROS modulation in different studies?
Methodological Answer:
- Contextual Factors: Assess cell type-specific antioxidant defenses (e.g., glutathione levels in HL-60 vs. solid tumor cells).
- Dose-Dependent Effects: Perform ROS assays (e.g., DCFDA staining) across a Trimidox concentration gradient (1–100 µM). Note biphasic responses (e.g., pro-oxidant at high doses) .
Advanced: What in silico tools predict Trimidox's off-target interactions and potential toxicity?
Methodological Answer:
- Molecular Docking: Screen Trimidox against human kinase or protease databases (e.g., PDB, ChEMBL) to identify high-affinity off-targets.
- ToxCast Profiling: Use EPA’s ToxCast database to predict hepatotoxicity or cardiotoxicity based on structural analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
